molecular formula C9H6BrF3O2 B8453365 4-Bromomethyl-2-trifluoromethyl-benzoic acid

4-Bromomethyl-2-trifluoromethyl-benzoic acid

Cat. No. B8453365
M. Wt: 283.04 g/mol
InChI Key: HVRPRWJXVGBWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623896B2

Procedure details

A suspension of 4-methyl-2-trifluoromethyl-benzoic acid (commercially available) (20.242 g), N-bromosuccinimide (“NBS”) (19.52 g) and 2,2′-azobis-(2-methylpropanenitrile) (“AIBN”) (0.859 g) in α,α,α-trifluorotoluene (160 ml) was heated to 90° C. for 1.5 hours. The reaction mixture was allowed to cool to ambient temperature and then diluted with ethyl acetate (200 ml) and aqueous hydrochloric acid (1M) (100 ml). The phases were separated and the organic phase was washed with aqueous hydrochloric acid (1M) (100 ml) and brine (150 ml), dried over sodium sulfate and concentrated. The residue was triturated with dichloromethane (40 ml). The solids were isolated by filtration and dried to give 4-bromomethyl-2-trifluoromethyl-benzoic acid (5.01 g) as a white powder. The filtrate was concentrated, re-dissolved in heptane/dichloromethane (1:1) (40 ml) and the dichloromethane slowly evaporated to initiate crystallization. The solids were isolated by filtration, rinsed with pentane and dried to give a second fraction of 4-bromomethyl-2-trifluoromethyl-benzoic acid (7.00 g) as a white powder. 1H-NMR (CDCl3, 400 MHz): 11.5 (br s, 1H), 8.03-7.20 (m, 3H), 4.52 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.52 g
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>FC(F)(F)C1C=CC=CC=1.C(OCC)(=O)C.Cl>[Br:15][CH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
19.52 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.859 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
FC(C1=CC=CC=C1)(F)F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with aqueous hydrochloric acid (1M) (100 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dichloromethane (40 ml)
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.